![molecular formula C15H14F3N3O B4729710 N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4729710.png)
N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as TPEN, is a synthetic compound that has been widely used in scientific research. TPEN is a chelator that binds to metals such as zinc, copper, and iron, making it a useful tool for studying the role of metal ions in biological systems. In
Mechanism of Action
N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea works by binding to metal ions and forming stable complexes that prevent the metal ions from participating in biological processes. This compound has a high affinity for zinc ions and can selectively chelate zinc ions in the presence of other metal ions such as copper and iron.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound can disrupt metal ion homeostasis, leading to changes in cellular signaling pathways and gene expression. This compound has also been shown to induce apoptosis in cancer cells by disrupting zinc ion homeostasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its selectivity for zinc ions. This compound can be used to selectively chelate zinc ions in the presence of other metal ions, making it a useful tool for studying the role of zinc in biological systems. One limitation of using this compound is its potential toxicity. This compound can disrupt metal ion homeostasis, leading to changes in cellular signaling pathways and gene expression, which can have deleterious effects on cellular function.
Future Directions
There are many future directions for research involving N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea. One area of research is the development of new chelators that can selectively chelate other metal ions, such as copper and iron. Another area of research is the development of this compound derivatives that have improved selectivity and reduced toxicity. This compound has also been used in the development of new cancer therapies, and future research could focus on optimizing these therapies for clinical use.
Conclusion:
In conclusion, this compound is a useful tool for studying the role of metal ions in biological systems. This compound has a high affinity for zinc ions and can selectively chelate zinc ions in the presence of other metal ions. This compound has been used in a variety of scientific research applications and has many potential future directions for research. While this compound has advantages for lab experiments, its potential toxicity should be taken into consideration.
Scientific Research Applications
N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea has been used in a variety of scientific research applications, including the study of metal ion homeostasis, metalloproteins, and metalloenzymes. This compound has been shown to selectively chelate zinc ions, making it a useful tool for studying the role of zinc in biological systems. This compound has also been used to study the role of copper and iron ions in biological systems.
properties
IUPAC Name |
1-(1-pyridin-3-ylethyl)-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-10(11-4-3-7-19-9-11)20-14(22)21-13-6-2-5-12(8-13)15(16,17)18/h2-10H,1H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADACQROGNTOHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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